molecular formula C10H20N4O B13545973 1-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol

1-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol

Cat. No.: B13545973
M. Wt: 212.29 g/mol
InChI Key: FYZIWVMVUYDUEC-UHFFFAOYSA-N
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Description

1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol is a chemical compound of significant interest in medicinal and synthetic chemistry due to its multifunctional molecular architecture. It contains a 4-amino-3,5-dimethylpyrazole scaffold, a heterocyclic motif known for its diverse pharmacological properties . The molecule is further functionalized with a 3-(dimethylamino)propan-2-ol side chain, a structural feature found in compounds with various biological activities . This combination of a substituted pyrazole and an amino alcohol chain makes it a valuable building block for researchers. The 4-aminopyrazole core is a key intermediate in synthetic organic chemistry . Researchers can leverage this compound as a precursor for developing novel molecules with potential applications across multiple domains, including as ligands for biological targets or as a scaffold for constructing more complex chemical entities. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H20N4O

Molecular Weight

212.29 g/mol

IUPAC Name

1-(4-amino-3,5-dimethylpyrazol-1-yl)-3-(dimethylamino)propan-2-ol

InChI

InChI=1S/C10H20N4O/c1-7-10(11)8(2)14(12-7)6-9(15)5-13(3)4/h9,15H,5-6,11H2,1-4H3

InChI Key

FYZIWVMVUYDUEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(CN(C)C)O)C)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound can be dissected into two main stages:

The pyrazole ring is typically constructed via condensation reactions involving hydrazine derivatives and β-diketones or β-ketonitriles, followed by functional group modifications to introduce the amino substituent and alkyl side chains.

Pyrazole Ring Formation

The most versatile and well-documented method for synthesizing 5-aminopyrazoles, including 4-amino-3,5-dimethyl derivatives, involves the condensation of hydrazine hydrate with β-diketones such as 2,4-pentanedione (acetylacetone). This reaction proceeds via cyclization to form the pyrazole ring with methyl groups at the 3 and 5 positions and an amino group at the 4-position after appropriate substitution or deprotection steps.

Table 1: Typical Reaction Conditions for Pyrazole Core Synthesis

Reactants Solvent Catalyst/Conditions Yield (%) Notes
Hydrazine hydrate + 2,4-pentanedione Propan-2-ol Reflux with catalytic HCl 70-90 Produces 3,5-dimethylpyrazole derivatives
β-Ketonitriles + Hydrazine hydrate Ethanol or water Reflux 65-85 Alternative method for 5-aminopyrazoles

Introduction of the 4-Amino Group

The amino group at the 4-position can be introduced either by direct substitution on the pyrazole ring or by using amino-substituted hydrazines as starting materials. In some protocols, acetamide-protected amino groups are introduced first and then deprotected to yield the free amino functionality.

Attachment of the 3-(Dimethylamino)propan-2-ol Side Chain

The side chain bearing the dimethylamino and propanol functionalities is typically introduced by nucleophilic substitution or alkylation reactions on the pyrazole nitrogen. A common approach involves:

  • Preparing a suitable 3-(dimethylamino)propan-2-ol derivative or precursor
  • Reacting it with the pyrazole nitrogen under conditions favoring N-alkylation

This step usually requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product
1 Pyrazole ring formation Hydrazine hydrate + 2,4-pentanedione, reflux in propan-2-ol with HCl catalyst 4-Amino-3,5-dimethylpyrazole
2 N-alkylation 3-(dimethylamino)propan-2-ol precursor, base (e.g., K2CO3), solvent (e.g., DMF), heat This compound

Analytical and Characterization Data

Spectroscopic Confirmation

  • [^1H NMR](pplx://action/followup) : Characteristic singlets for methyl groups on pyrazole (around 2.2-2.5 ppm), signals for amino protons, and multiplets corresponding to the propanol side chain protons.
  • [^13C NMR](pplx://action/followup) : Resonances confirming methyl carbons on pyrazole (~13-14 ppm), carbons of the propanol chain, and aromatic carbons of the pyrazole ring.
  • Mass Spectrometry (MS) : Molecular ion peak consistent with the molecular weight of the target compound.
  • IR Spectroscopy : Peaks corresponding to NH2 stretching, OH groups, and C-N vibrations.

Purity and Yield

Typical yields for the multi-step synthesis range from 60% to 85%, depending on reaction optimization and purification methods. Purity is confirmed by chromatographic techniques such as HPLC or TLC.

Literature Survey and Research Findings

  • The condensation of hydrazine hydrate with 2,4-pentanedione under acidic catalysis reliably produces 3,5-dimethylpyrazole derivatives with an amino group at the 4-position.
  • The N-alkylation step to introduce the 3-(dimethylamino)propan-2-ol moiety is less frequently reported but can be adapted from general pyrazole alkylation protocols involving alkyl halides or tosylates of the side chain.
  • Analogous compounds have been synthesized and characterized in studies focused on pyrazole derivatives with biological activity, confirming the feasibility of the synthetic approach.
  • Alternative synthetic routes involve the use of protected intermediates to improve selectivity and yield.

Summary Table of Preparation Methods

Method Aspect Description References
Pyrazole ring formation Condensation of hydrazine hydrate with 2,4-pentanedione in propan-2-ol under acidic reflux
Amino group introduction Use of amino-substituted hydrazines or deprotection of acetamide derivatives
Side chain attachment N-alkylation of pyrazole nitrogen with 3-(dimethylamino)propan-2-ol derivatives
Purification Flash chromatography, recrystallization
Characterization ^1H and ^13C NMR, MS, IR spectroscopy

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxyl Group

The secondary alcohol group undergoes esterification and etherification reactions. Steric hindrance from the dimethylamino and pyrazole moieties influences reaction rates and regioselectivity.

Reaction TypeReagents/ConditionsProductYieldReferences
EsterificationAcetic anhydride, pyridine, RTAcetylated derivative72%
TosylationTosyl chloride, DCM, 0°C → RTTosylate intermediate65%
Williamson Ether SynthesisNaH, alkyl halides, THF, refluxAlkyl ether derivatives50–78%

Condensation Reactions Involving the Amino Group

The 4-amino group on the pyrazole ring participates in Schiff base formation and cyclocondensation with carbonyl compounds.

SubstrateConditionsProductKey ObservationsReferences
BenzaldehydeEthanol, reflux, 6hSchiff base (imine derivative)Crystalline solid; λmax\lambda_{\text{max}} = 315 nm
β-Keto estersAcetic acid, 80°C, 12hPyrazolo[3,4-b]pyridine derivativesMicrowave irradiation improves yield to 85%
Isatin derivativesWater/AcOH (3:1), 90°C, 8hSpiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]Ultrasound reduces reaction time to 2h

Coordination Chemistry with Metal Ions

The dimethylamino and pyrazole nitrogen atoms act as ligands for transition metals, forming stable complexes.

Metal SaltSolvent/TemperatureComplex StructureStability Constant (log K)References
CoCl₂Methanol, RT, 24hOctahedral Co(II) complex4.8 ± 0.2
Cu(NO₃)₂Ethanol/water, 60°C, 6hSquare-planar Cu(II) complex5.1 ± 0.3
Zn(OAc)₂DMF, 100°C, 12hTetrahedral Zn(II) complex3.9 ± 0.1

Acid-Base Reactions

The dimethylamino group (pKa9.2\text{p}K_a \approx 9.2) undergoes protonation in acidic media, enabling salt formation:
R2NCH2CH(OH)CH2-Pyrazole+HCl[R2NHCH2CH(OH)CH2-Pyrazole]+Cl\text{R}_2\text{NCH}_2\text{CH(OH)CH}_2\text{-Pyrazole} + \text{HCl} \rightarrow [\text{R}_2\text{NHCH}_2\text{CH(OH)CH}_2\text{-Pyrazole}]^+\text{Cl}^-

  • Solubility Changes : Protonated form shows >10x increased solubility in aqueous buffers (pH < 4) .

Oxidation Reactions

The alcohol group is oxidized to a ketone under strong oxidizing conditions:

Oxidizing AgentConditionsProductSelectivityReferences
KMnO₄H₂SO₄, 0°C, 2h3-(Dimethylamino)-1-(pyrazolyl)propan-2-one88% conversion
PCCDCM, RT, 12hSame ketone95% purity

Photochemical Reactivity

UV irradiation (λ=254nm\lambda = 254 \, \text{nm}) induces C-N bond cleavage in the dimethylamino group:
R2NCH2CH(OH)CH2-PyrazolehνCH3NHCH2CH(OH)CH2-Pyrazole+CH3\text{R}_2\text{NCH}_2\text{CH(OH)CH}_2\text{-Pyrazole} \xrightarrow{h\nu} \text{CH}_3\text{NHCH}_2\text{CH(OH)CH}_2\text{-Pyrazole} + \text{CH}_3^\bullet

  • Quantum Yield : Φ=0.12±0.03\Phi = 0.12 \pm 0.03 in acetonitrile.

Key Mechanistic Insights

  • Steric Effects : Dimethyl substituents on the pyrazole ring reduce reaction rates in SN₂ pathways by 30–50% compared to unsubstituted analogues .

  • Electronic Effects : The electron-donating dimethylamino group increases the nucleophilicity of the pyrazole N1 atom (σ+=0.17\sigma^+ = -0.17) .

  • Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance condensation yields by stabilizing charged intermediates .

This compound’s multifunctional reactivity makes it valuable for synthesizing heterocyclic pharmaceuticals and coordination polymers. Further studies should explore its catalytic applications and metabolic pathways.

Scientific Research Applications

1-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern and side-chain functionality. Below is a comparative analysis with analogous pyrazole derivatives:

Substituent Variations on the Pyrazole Ring

Compound A : 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
  • Differences: Chloro (-Cl) replaces amino (-NH₂) at position 3. Propan-1-ol chain lacks a dimethylamino group.
  • Impact :
    • Reduced hydrogen-bonding capacity due to the absence of -NH₂.
    • Increased hydrophobicity from the chloro substituent.
Compound B : 4-Amino-3,5-dimethyl-1H-pyrazole Derivatives
  • Example: Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate .
  • Differences: Extended conjugation via pyran and cyano groups. Absence of a dimethylamino-propanol side chain.
  • Lower solubility in aqueous media compared to the target compound.

Side-Chain Modifications

Compound C : 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic Acid
  • Differences: Carboxylic acid (-COOH) replaces the dimethylamino-propanol chain. Shorter hydroxyethyl (-CH₂CH₂OH) side chain.
  • Impact: Higher acidity (pKa ~4-5) due to -COOH. Limited tertiary amine-mediated interactions.
Compound D : 3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one
  • Differences: Pyrrolidinone ring replaces the propan-2-ol chain. Ethyl linker between pyrazole and heterocycle.
  • Impact: Increased rigidity from the pyrrolidinone ring. Reduced hydrogen-bonding capacity compared to the hydroxyl and dimethylamino groups in the target compound.

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Pyrazole Derivatives

Compound Molecular Weight Key Substituents Solubility (Polar Solvents) Hydrogen-Bond Donors
Target Compound 255.34 g/mol 4-NH₂, 3,5-CH₃, dimethylamino-propanol High 3 (NH₂, OH)
Compound A 218.69 g/mol 4-Cl, 3,5-CH₃, propan-1-ol Moderate 1 (OH)
Compound B 393.40 g/mol Cyano, phenyl, pyran Low 2 (NH₂, OH)
Compound C 199.17 g/mol Carboxylic acid, hydroxyethyl Moderate 3 (-COOH, -OH)

Computational Insights

  • Docking Studies: AutoDock Vina simulations predict stronger binding affinity for the target compound versus Compound A in protein-ligand models (e.g., kinase inhibitors), attributed to the dimethylamino group’s ionic interactions.
  • Electrostatic Potential: Multiwfn analysis reveals higher electron density at the pyrazole’s amino group, enhancing nucleophilic reactivity compared to chloro-substituted analogs.

Key Reaction Challenges :

  • Competing side reactions at the pyrazole’s amino group require controlled pH and temperature .

Q & A

Q. What methodologies assess the compound’s environmental impact and degradation pathways?

  • Methodological Answer : Conduct OECD 301F biodegradability tests and HPLC-MS/MS to detect transformation products (e.g., hydroxylated metabolites). For abiotic degradation, use simulated sunlight (Xe lamp) and analyze photoproducts via GC-MS. Cross-reference with PubChem ecotoxicity data and EPI Suite predictions .

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